2-Amino-3-bromo-4-methoxyphenol
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Overview
Description
2-Amino-3-bromo-4-methoxyphenol is an organic compound with a unique structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to introduce the bromine atom at the 3-position. This is followed by nitration to introduce a nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of reagents such as bromine, nitric acid, and reducing agents like tin and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce various substituted phenols .
Scientific Research Applications
2-Amino-3-bromo-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4-methoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-bromo-4-methoxyphenol include:
- 2-Amino-4-bromo-5-methoxyphenol
- 2-Amino-3-chloro-4-methoxyphenol
- 2-Amino-3-bromo-4-hydroxyphenol .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an amino group and a bromine atom on the phenol ring provides unique opportunities for further functionalization and application in various fields .
Biological Activity
2-Amino-3-bromo-4-methoxyphenol, an organic compound with the molecular formula C7H8BrN1O2 and a molecular weight of approximately 218.05 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features an amino group, a bromine atom, and a methoxy group attached to a phenolic ring. These functional groups contribute to its reactivity and biological activity, making it a valuable candidate in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C7H8BrN1O2 |
Molecular Weight | 218.05 g/mol |
IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that may include bromination and methoxylation reactions. Controlled conditions such as specific temperatures and pH levels are crucial for optimizing yield and purity. In industrial settings, continuous flow reactors are often employed to enhance production efficiency.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially offering protective effects against cellular damage.
- Enzyme Inhibition : Interaction studies reveal that it can inhibit specific enzymes by binding at their active sites. This property is significant for drug development targeting diseases related to those enzymes.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, although further research is needed to establish its efficacy against various pathogens.
The mechanism of action of this compound likely involves:
- Binding Affinity : The compound binds to active sites of target enzymes, inhibiting their activity.
- Oxidative Stress Modulation : It may influence cellular pathways involved in oxidative stress responses, contributing to its antioxidant properties.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain oxidases, suggesting potential applications in treating oxidative stress-related conditions .
- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
- Toxicological Profiles : Toxicological assessments have shown that while the compound has promising biological activities, understanding its safety profile is essential for therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Highlights |
---|---|
2-Amino-4-bromo-5-methoxyphenol | Different substitution pattern on the phenolic ring |
2-Amino-3-chloro-4-methoxyphenol | Chlorine replaces bromine; may exhibit different reactivity |
2-Amino-3-bromo-4-hydroxyphenol | Hydroxy group instead of methoxy; affects solubility |
The specific substitution pattern of this compound influences both its reactivity and biological activity, making it distinct from these analogs.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-amino-3-bromo-4-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,9H2,1H3 |
InChI Key |
DMQUAAUJOIJBNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)N)Br |
Origin of Product |
United States |
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